molecular formula C16H11NO5 B2742496 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate CAS No. 67695-80-1

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate

Cat. No.: B2742496
CAS No.: 67695-80-1
M. Wt: 297.266
InChI Key: KMPLBEXVNNKFOV-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a dioxoisoindoline moiety attached to a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems to handle large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzoate group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Additionally, its potential therapeutic properties make it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16(20)22-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLBEXVNNKFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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